molecular formula C16H9ClF3N B2399196 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339013-58-0

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2399196
CAS No.: 339013-58-0
M. Wt: 307.7
InChI Key: NYGMZCBGNYVRRY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-3-[3-(trifluoromethyl)phenyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N/c17-15-13(9-11-4-1-2-7-14(11)21-15)10-5-3-6-12(8-10)16(18,19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGMZCBGNYVRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline typically involves the reaction of 3-(trifluoromethyl)aniline with 2-chloroquinoline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 100-150°C to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that 2-chloro-3-[3-(trifluoromethyl)phenyl]quinoline exhibits significant antimicrobial activity. The presence of the chloro group enhances the compound's interaction with microbial targets, potentially leading to improved efficacy against a range of pathogens. For instance, compounds with similar structures have shown promising results against Escherichia coli and other bacterial strains, suggesting that this compound could be developed as a novel antimicrobial agent .

Anticancer Activity

The compound's biological profile suggests potential anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have shown that this compound may interact with specific cellular pathways involved in cancer progression, warranting further investigation into its therapeutic potential in oncology .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, highlighting its versatility in chemical applications. Common synthetic approaches include:

  • Condensation Reactions : Utilizing starting materials such as substituted phenols and chlorinated quinolines.
  • Cyclization Techniques : Employing reagents that facilitate the formation of the quinoline ring system while incorporating the trifluoromethyl group.

These synthetic pathways not only provide insights into the compound's reactivity but also allow for the development of derivatives with tailored biological activities .

Biological Interaction Studies

Research into the binding affinity of this compound with various biological targets has been conducted using techniques such as:

  • Molecular Docking Studies : To predict how the compound interacts with enzymes and receptors.
  • In Vitro Assays : To evaluate its efficacy against specific biological targets.

These studies are crucial for understanding the mechanism of action of the compound and optimizing its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s chloro and trifluoromethyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-[4-(trifluoromethyl)phenyl]quinoline
  • 2-Chloro-3-[2-(trifluoromethyl)phenyl]quinoline
  • 2-Chloro-3-[3-(difluoromethyl)phenyl]quinoline

Uniqueness

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of both chloro and trifluoromethyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Biological Activity

2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline is a member of the quinoline family, characterized by its unique structure that includes a chloro group and a trifluoromethyl group. The molecular formula for this compound is C15H10ClF3N, which indicates its potential for diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, interaction with biological targets, and synthesis methods.

Biological Activity Overview

Quinoline derivatives, including this compound, have been widely studied for their anticancer , antimicrobial , and analgesic properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can significantly influence its pharmacological profile.

Anticancer Activity

Recent studies suggest that modifications in the quinoline structure can enhance anticancer activity. For instance, this compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound interacts with various biological targets, including enzymes and receptors involved in cancer progression. It has been noted for its ability to induce DNA cleavage and cytotoxic effects in cancer cells.
  • Case Studies : In one study, derivatives similar to this compound exhibited significant cytotoxicity against melanoma and breast cancer cell lines, with structure-activity relationship (SAR) studies indicating that halogen substitutions at specific positions enhance efficacy .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for optimizing its therapeutic potential.

  • Binding Affinity : Interaction studies often utilize techniques such as molecular docking to assess binding affinities with target proteins. These studies reveal that the compound has a high affinity for certain kinases involved in cell signaling pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, highlighting its versatility in medicinal chemistry.

Synthesis Method Description
Stepwise Synthesis Involves multiple reactions to build the quinoline framework followed by halogenation.
One-Pot Reaction A more efficient method that combines several steps into one reaction vessel, reducing time and resources.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates suitable absorption, distribution, metabolism, and excretion properties for therapeutic use. Studies have shown that it maintains effective plasma concentrations over time, which is critical for its potential application in clinical settings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other quinoline derivatives.

Compound Structural Features Biological Activity
2-ChloroquinolineSimple chloro-substitutedBasic anticancer activity
4-TrifluoromethylquinolineTrifluoromethyl at position 4Enhanced potency against specific enzymes
6-Chloro-4-(trifluoromethyl)quinolineChlorine at position 6Different anticancer profile

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or 1,3-dipolar cycloaddition (click chemistry) using precursors like 3-(azidomethyl)-2-chloroquinoline derivatives and aryl acetylenes (e.g., 3-(trifluoromethyl)phenylacetylene) . Microwave-assisted synthesis can enhance reaction efficiency and yield by reducing reaction times and side products . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using ethanol or acetonitrile to achieve >95% purity. Monitoring via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.5 ppm) and CF₃ group coupling (δ ~120–125 ppm in ¹⁹F NMR) .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 322.05) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and torsional strain, particularly around the trifluoromethyl-phenyl moiety .

Q. How can researchers mitigate challenges in solubility for in vitro assays?

Methodological Answer: Due to the hydrophobic trifluoromethyl group, solubility is enhanced using co-solvents like DMSO (≤0.1% v/v in cell culture) or surfactants (e.g., Tween-80). For aqueous buffers, cyclodextrin inclusion complexes or pH adjustment (e.g., sodium phosphate buffer at pH 7.4) improve dispersion . Dynamic light scattering (DLS) monitors nanoparticle formation in suspension .

Advanced Research Questions

Q. What computational strategies predict regioselectivity in functionalizing the quinoline core?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps to identify reactive sites. The chloro group at position 2 is electron-withdrawing, directing electrophilic substitution to position 6 or 7. Molecular docking (AutoDock Vina) predicts binding affinities when modifying the trifluoromethyl-phenyl group for target proteins (e.g., LXRα in ) .

Q. How do structural modifications influence biological activity, and how can contradictions in assay data be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Replace the chloro group with bromo or methoxy to assess potency shifts. For example, 8-trifluoromethyl analogs show enhanced LXR agonism (EC₅₀ < 100 nM) compared to 6-substituted derivatives .
  • Data Discrepancy Analysis: Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics). Control for assay-specific variables like redox interference from the trifluoromethyl group .

Q. What are the best practices for crystallographic refinement of halogen-bonded derivatives?

Methodological Answer: SHELXL refinement integrates anisotropic displacement parameters (ADPs) for chlorine and fluorine atoms. Twin refinement (TWIN/BASF commands) addresses pseudosymmetry in crystals. Residual density maps (e.g., Δρ < 0.3 eÅ⁻³) ensure accurate modeling of CF₃···π interactions . For disordered regions, PART instructions partition occupancy ratios .

Q. How can researchers design stable formulations for in vivo pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Esterify the quinoline nitrogen (e.g., acetyl or PEG-linked prodrugs) to enhance oral bioavailability .
  • Pharmacokinetic Profiling: LC-MS/MS quantifies plasma concentrations (LOQ: 1 ng/mL) after IV/oral dosing in rodent models. Monitor metabolites via MS/MS fragmentation patterns (e.g., demethylation or hydroxylation) .

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